molecular formula C11H14N2O4 B12996472 Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Cat. No.: B12996472
M. Wt: 238.24 g/mol
InChI Key: BRUHZPQVFQKHFC-CLFYSBASSA-N
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Description

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate . This reaction proceeds under mild conditions and yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.

Scientific Research Applications

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine
  • 6-(diethylaminomethyl)-4-hydroxy-2-methylpyrimidine

Uniqueness

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C11H14N2O4 and a molar mass of 238.24 g/mol, exhibits unique structural features that may influence its interaction with biological systems.

Chemical Structure and Properties

The compound is characterized by:

  • A pyrimidine ring with hydroxy and ylidene substituents.
  • Functional groups that may enhance its reactivity and biological interactions.

The synthesis typically involves multi-step organic reactions, emphasizing the importance of reaction conditions for achieving high yields and purity .

Antimicrobial Activity

Preliminary studies suggest that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may exhibit antimicrobial properties. It is hypothesized to interact with enzymes or receptors involved in microbial resistance, though further research is necessary to elucidate these interactions.

Antitumor Potential

The compound has been evaluated for its growth inhibitory effects against various tumor cell lines using assays such as the MTT assay. Similar compounds have shown significant antitumor activity, indicating a potential for Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate to exhibit similar effects .

The biological activity of this compound likely involves:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Potential inhibition of enzymes associated with microbial growth, contributing to its antimicrobial effects.

This mechanism suggests that the compound could be further explored for therapeutic applications in treating infections or tumors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, a comparison with structurally related compounds can be beneficial:

Compound NameCAS NumberMolecular FormulaUnique Features
Ethyl 6-methylpyrimidine-4-carboxylate148149-29-5C8H10N2O2Lacks hydroxy group but retains methyl substitution
Ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)119923-27-2C9H10N2O4Contains an oxo group instead of a hydroxy group
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate72419-30-8C10H14N2O3Features an isopropyl group enhancing lipophilicity

This table highlights the diversity among pyrimidine derivatives and underscores the unique combination of functional groups present in Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, which may contribute to its distinct biological activities .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of similar pyrimidine derivatives. For instance, compounds derived from pyrimidines have demonstrated:

  • Antimicrobial effects against various bacterial strains.
  • Antitumor activity against cancer cell lines, suggesting a broader application in oncology.

These findings support the hypothesis that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may possess similar beneficial properties, warranting detailed investigation into its pharmacological potential .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7-

InChI Key

BRUHZPQVFQKHFC-CLFYSBASSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C1=NC(=CC(=O)N1)C

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C

Origin of Product

United States

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